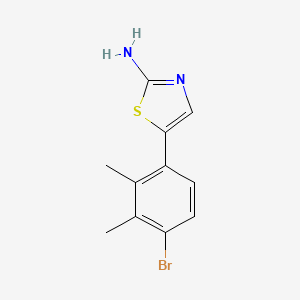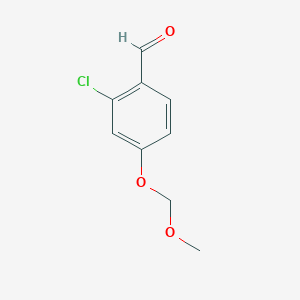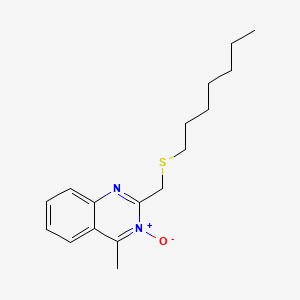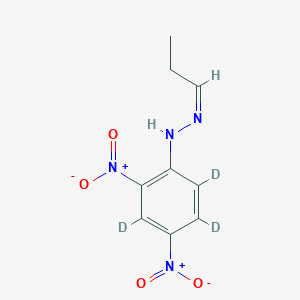
Propionaldehyde 2,4-Dinitrophenylhydrazone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 is a stable isotope-labeled compound used primarily in analytical chemistry. It is a derivative of propionaldehyde and 2,4-dinitrophenylhydrazine, where the hydrogen atoms are replaced by deuterium (d3). This compound is often used as a reference standard in various analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 typically involves the reaction of propionaldehyde with 2,4-dinitrophenylhydrazine in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:
Condensation Reactions: It forms hydrazones through condensation with aldehydes and ketones.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 is widely used in scientific research, including:
Analytical Chemistry: As a reference standard for the quantification of aldehydes and ketones.
Environmental Analysis: For detecting and measuring pollutants in environmental samples.
Biological Studies: In the study of metabolic pathways involving aldehydes.
Industrial Applications: Used in quality control and assurance processes in various industries.
Mécanisme D'action
The mechanism of action of Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 involves nucleophilic addition-elimination reactions. The compound adds across the carbon-oxygen double bond of aldehydes and ketones, forming a hydrazone intermediate, which then eliminates a molecule of water . This mechanism is crucial for its role as a derivatizing agent in analytical chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Formaldehyde 2,4-Dinitrophenylhydrazone
- Acetaldehyde 2,4-Dinitrophenylhydrazone
- Benzaldehyde 2,4-Dinitrophenylhydrazone
Uniqueness
Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 is unique due to its isotopic labeling with deuterium, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research and industrial applications where accurate quantification is essential .
Propriétés
Formule moléculaire |
C9H10N4O4 |
|---|---|
Poids moléculaire |
241.22 g/mol |
Nom IUPAC |
2,3,5-trideuterio-4,6-dinitro-N-[(Z)-propylideneamino]aniline |
InChI |
InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5-/i3D,4D,6D |
Clé InChI |
NFQHZOZOFGDSIN-ZREMWQALSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N/N=C\CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
SMILES canonique |
CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane](/img/structure/B14022840.png)
![Methyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B14022847.png)



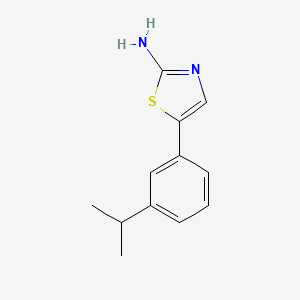

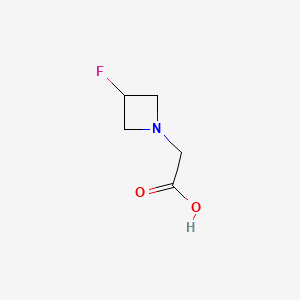
![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)
